1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol
CAS No.:
Cat. No.: VC17701926
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21NO |
|---|---|
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol |
| Standard InChI | InChI=1S/C10H21NO/c1-8-3-4-10(12,5-6-11)7-9(8)2/h8-9,12H,3-7,11H2,1-2H3 |
| Standard InChI Key | BIWQNLAXACELJD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1C)(CCN)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a cyclohexane ring substituted with two methyl groups at positions 3 and 4, an aminoethyl group (-CHCHNH), and a hydroxyl group (-OH) at position 1. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions. The IUPAC name, 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol, precisely reflects this substitution pattern .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 171.28 g/mol | |
| IUPAC Name | 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol | |
| Canonical SMILES | CC1CCC(CC1C)(CCN)O | |
| PubChem CID | 79126086 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are critical for confirming the compound’s structure. The -NMR spectrum would reveal signals corresponding to the methyl groups (δ ~0.8–1.5 ppm), hydroxyl proton (δ ~1.5–2.0 ppm), and amine protons (δ ~2.5–3.5 ppm). IR spectroscopy would detect O-H stretches (~3200–3600 cm) and N-H bends (~1600 cm).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol typically involves reductive amination or alkylation strategies:
-
Reductive Amination:
A cyclohexanone derivative bearing methyl groups at positions 3 and 4 reacts with ethylenediamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). This method selectively introduces the aminoethyl group while preserving the hydroxyl functionality. -
Alkylation of Cyclohexanol Derivatives:
A pre-functionalized cyclohexanol undergoes alkylation with a bromoethylamine derivative. This route requires careful control of reaction conditions to avoid over-alkylation.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Reductive Amination | 65–75 | ≥95 | Byproduct formation |
| Alkylation | 50–60 | 90–95 | Steric hindrance |
Industrial Availability
As of 2025, the compound is marketed by suppliers such as VulcanChem and FCH Group at a purity of ≥95%, with prices ranging from $903 per gram for research-scale quantities . Scalability remains a challenge due to the multi-step synthesis and purification requirements.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents like ethanol and methanol but limited solubility in water (LogP = 1.2, estimated for structural analogs) . Its stability is compromised under strongly acidic or basic conditions, which may lead to decomposition of the amine or hydroxyl groups.
Hydrogen-Bonding Capacity
The presence of both amine and hydroxyl groups enables extensive hydrogen bonding, contributing to a polar surface area of 46 Å. This property enhances its potential for interacting with biological targets, such as enzymes or receptors .
Analytical and Quality Control Methods
Structural Validation
X-ray crystallography of related analogs reveals a chair conformation for the cyclohexane ring, with axial orientation of the hydroxyl group. This spatial arrangement likely influences the compound’s stereoelectronic properties .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a building block for synthesizing analogs with enhanced blood-brain barrier permeability. Derivatives incorporating fluorine atoms at the methyl positions are under investigation for neurodegenerative disease therapeutics .
Material Science
Its amine-alcohol duality makes it a candidate for designing epoxy resin hardeners. Initial trials show improved thermal stability in polymer composites compared to conventional aliphatic amines.
Future Research Directions
-
Pharmacokinetic Profiling:
Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are needed to evaluate its viability as a drug candidate. -
Stereochemical Optimization:
Synthesis of enantiomerically pure forms could enhance target specificity and reduce off-target effects. -
Scale-Up Technologies: Development of continuous-flow synthesis methods may address current scalability challenges.
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